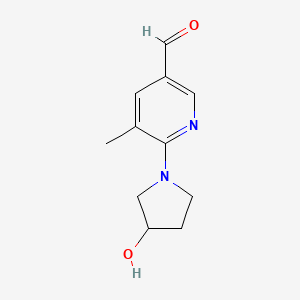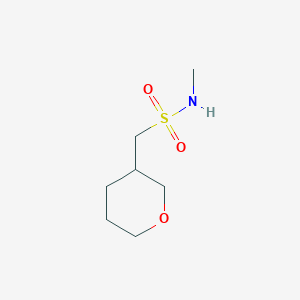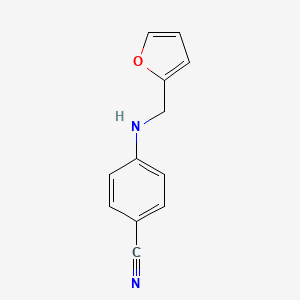![molecular formula C7H6ClN3O2S B13183475 6-Methyl-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl chloride CAS No. 1315368-71-8](/img/structure/B13183475.png)
6-Methyl-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl chloride is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry. The presence of a sulfonyl chloride group makes this compound highly reactive, which is useful in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl chloride typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and additive-free, making it an eco-friendly approach. The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using the same microwave-mediated method. The process demonstrates good functional group tolerance and broad substrate scope, resulting in high yields .
Análisis De Reacciones Químicas
Types of Reactions
6-Methyl-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols.
Condensation Reactions: It can participate in condensation reactions with various carbonyl compounds.
Cycloaddition Reactions: The triazolopyridine ring can undergo cycloaddition reactions with different dienophiles.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Catalysts: Copper acetate for cycloaddition reactions
Solvents: Common organic solvents like dichloromethane, acetonitrile
Major Products Formed
The major products formed from these reactions include substituted triazolopyridines, which can be further functionalized for various applications .
Aplicaciones Científicas De Investigación
6-Methyl-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Acts as an inhibitor for various enzymes, including JAK1, JAK2, and PHD-1.
Industry: Utilized in the material sciences for the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 6-Methyl-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl chloride involves its interaction with specific molecular targets. For instance, it acts as an inverse agonist for RORγt and inhibits the activity of enzymes like JAK1 and JAK2 by binding to their active sites. This binding disrupts the normal function of these enzymes, leading to the desired biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonyl chloride
- 1,2,4-Triazolo[1,5-a]pyrimidine Indole Derivatives
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Uniqueness
6-Methyl-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl chloride is unique due to its specific substitution pattern and the presence of a sulfonyl chloride group, which imparts high reactivity. This makes it a versatile intermediate for the synthesis of various biologically active compounds .
Propiedades
Número CAS |
1315368-71-8 |
|---|---|
Fórmula molecular |
C7H6ClN3O2S |
Peso molecular |
231.66 g/mol |
Nombre IUPAC |
6-methyl-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C7H6ClN3O2S/c1-5-2-3-6-9-7(14(8,12)13)10-11(6)4-5/h2-4H,1H3 |
Clave InChI |
KECYNGBGFOZWMW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN2C(=NC(=N2)S(=O)(=O)Cl)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 4,4-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13183392.png)
![2-[3-(Hydroxymethyl)pyrrolidin-1-yl]pyridine-3-carbaldehyde](/img/structure/B13183399.png)



![N,N-diethyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B13183424.png)


![2-[(2-Methylpropyl)amino]acetamide](/img/structure/B13183432.png)


![3-{2-Azabicyclo[2.2.1]heptan-2-yl}-2,2-difluoropropan-1-amine](/img/structure/B13183447.png)
![2-{[(4-Fluoro-3-methylphenyl)methyl]amino}acetamide](/img/structure/B13183449.png)

